molecular formula C16H28N2O5 B1434556 5,8-Dioxa-2,11-diazahexadec-15-ynoic acid, 12-oxo-, 1,1-dimethylethyl ester CAS No. 931121-18-5

5,8-Dioxa-2,11-diazahexadec-15-ynoic acid, 12-oxo-, 1,1-dimethylethyl ester

Cat. No. B1434556
M. Wt: 328.4 g/mol
InChI Key: PUSCFHQKEKGMRC-UHFFFAOYSA-N
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Description

5,8-Dioxa-2,11-diazahexadec-15-ynoic acid, 12-oxo-, 1,1-dimethylethyl ester (5,8-Dioxa-2,11-diazahexadec-15-ynoic acid 12-oxo-1,1-dimethylethyl ester) is a synthetic compound that has been used in scientific research for a variety of applications. It is a member of a class of compounds known as dioxa-diazahexadecynoic acid esters, which are used to study the effects of various compounds on cell metabolism. The compound is of interest due to its ability to act as a substrate for a variety of enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins.

Scientific Research Applications

Taste Modulation in Golden Chanterelles

Research has identified various C18-acetylenic acids in chanterelles, including several derivatives of octadecadien-12-ynoic acids, which have not been previously reported. These acids exhibit taste-modulating activities, suggesting their significant role in kokumi enhancement in foods. This highlights the potential application of similar compounds in flavor science and culinary applications (Mittermeier, Dunkel, & Hofmann, 2018).

Cardiotonic Activity

A study on the synthesis of various esters, including those similar to the compound , revealed some of these compounds exhibit notable cardiotonic activity. This suggests potential applications in the development of heart medications or treatments for cardiac conditions (Mosti et al., 1992).

Photolysis and Chemical Transformations

The photolysis of compounds related to "5,8-Dioxa-2,11-diazahexadec-15-ynoic acid" has been studied, indicating their potential in chemical transformations under certain conditions. This can have implications in organic synthesis and material science (Nikolaev, Khimich, & Korobitsyna, 1985).

Selective Esterifications

The effect of similar compounds on selective esterifications of primary alcohols has been observed. This could be relevant in various chemical synthesis processes, particularly in pharmaceutical and organic chemistry (Wang, Aleiwi, Wang, & Kurosu, 2012).

properties

IUPAC Name

tert-butyl N-[2-[2-[2-(pent-4-ynoylamino)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5/c1-5-6-7-14(19)17-8-10-21-12-13-22-11-9-18-15(20)23-16(2,3)4/h1H,6-13H2,2-4H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSCFHQKEKGMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dioxa-2,11-diazahexadec-15-ynoic acid, 12-oxo-, 1,1-dimethylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,8-Dioxa-2,11-diazahexadec-15-ynoic acid, 12-oxo-, 1,1-dimethylethyl ester
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5,8-Dioxa-2,11-diazahexadec-15-ynoic acid, 12-oxo-, 1,1-dimethylethyl ester
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5,8-Dioxa-2,11-diazahexadec-15-ynoic acid, 12-oxo-, 1,1-dimethylethyl ester
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5,8-Dioxa-2,11-diazahexadec-15-ynoic acid, 12-oxo-, 1,1-dimethylethyl ester
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5,8-Dioxa-2,11-diazahexadec-15-ynoic acid, 12-oxo-, 1,1-dimethylethyl ester
Reactant of Route 6
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5,8-Dioxa-2,11-diazahexadec-15-ynoic acid, 12-oxo-, 1,1-dimethylethyl ester

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